1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

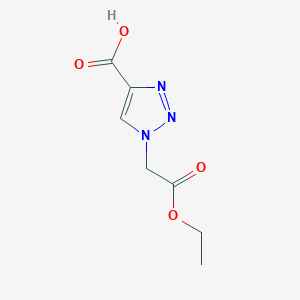

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing nitrogen atoms within the ring structure. The complete systematic name "1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid" precisely describes the substitution pattern and functional group arrangement within the molecular framework. The nomenclature begins with the identification of the core triazole ring system, designated as "1H-1,2,3-triazole," which indicates the specific regioisomer with nitrogen atoms positioned at the 1, 2, and 3 positions of the five-membered ring. The prefix "1H" denotes the tautomeric form where the hydrogen atom is attached to the nitrogen at position 1 of the triazole ring, distinguishing it from other possible tautomeric arrangements.

The structural representation of this compound can be expressed through multiple chemical notation systems that provide comprehensive information about its molecular architecture. The Simplified Molecular Input Line Entry System notation "CCOC(=O)CN1C=C(N=N1)C(=O)O" offers a linear representation that captures the complete structural framework, including the ethoxy ester group attached to the nitrogen atom and the carboxylic acid functionality at position 4 of the triazole ring. The International Chemical Identifier string "InChI=1S/C7H9N3O4/c1-2-14-6(11)4-10-3-5(7(12)13)8-9-10/h3H,2,4H2,1H3,(H,12,13)" provides an unambiguous representation that includes stereochemical and connectivity information essential for database searches and chemical registration. The corresponding International Chemical Identifier Key "RNYAMVYVWUVUFO-UHFFFAOYSA-N" serves as a fixed-length identifier that enables rapid database searches and cross-referencing across multiple chemical information systems.

The structural analysis reveals that the compound exists as a substituted triazole derivative where the nitrogen atom at position 1 bears an ethyl acetate side chain, while the carbon atom at position 4 carries a carboxylic acid functional group. This particular substitution pattern creates a molecule with both ester and carboxylic acid functionalities, which can participate in various chemical transformations and interactions. The spatial arrangement of these functional groups around the triazole core contributes to the compound's overall chemical behavior and potential for forming hydrogen bonds and other intermolecular interactions that influence its physical and chemical properties.

Chemical Abstracts Service Registry Numbers and Alternative Naming Conventions

Molecular Formula and Mass Spectrometry Data

The molecular formula of this compound is C₇H₉N₃O₄, which corresponds to a molecular weight of 199.16 grams per mole. This formula indicates the presence of seven carbon atoms, nine hydrogen atoms, three nitrogen atoms, and four oxygen atoms within the molecular structure, providing the elemental composition necessary for accurate mass calculations and analytical method development. The molecular weight value represents the sum of atomic masses for all constituent atoms and serves as a fundamental parameter for various analytical techniques including mass spectrometry, chromatography, and elemental analysis applications. The precise molecular weight is crucial for determining appropriate analytical conditions and interpreting experimental results obtained from various characterization methods.

Mass spectrometry data for this compound provides detailed information about its fragmentation patterns and ionization behavior under different analytical conditions. Predicted collision cross section values have been calculated for various adduct forms commonly observed in mass spectrometric analysis, providing reference data for method development and compound identification. The protonated molecular ion [M+H]⁺ exhibits a mass-to-charge ratio of 200.06659 with a predicted collision cross section of 141.7 Ų, while the sodium adduct [M+Na]⁺ shows a mass-to-charge ratio of 222.04853 with a predicted collision cross section of 150.6 Ų. Additional adduct forms include the ammonium adduct [M+NH₄]⁺ at mass-to-charge ratio 217.09313 with a collision cross section of 145.9 Ų, and the potassium adduct [M+K]⁺ at mass-to-charge ratio 238.02247 with a collision cross section of 150.2 Ų.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 200.06659 | 141.7 |

| [M+Na]⁺ | 222.04853 | 150.6 |

| [M+NH₄]⁺ | 217.09313 | 145.9 |

| [M+K]⁺ | 238.02247 | 150.2 |

| [M-H]⁻ | 198.05203 | 138.1 |

| [M+Na-2H]⁻ | 220.03398 | 144.0 |

Properties

IUPAC Name |

1-(2-ethoxy-2-oxoethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-2-14-6(11)4-10-3-5(7(12)13)8-9-10/h3H,2,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYAMVYVWUVUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(N=N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

One-Step Cycloaddition Using Azides and β-Ketoesters

The most well-documented method for synthesizing 1,2,3-triazole-4-carboxylic acid derivatives involves a Huisgen 1,3-dipolar cycloaddition between organic azides and β-ketoesters. This approach, patented by, provides a scalable and efficient route to the target compound.

Reaction Scheme :

- Azide Preparation : Ethyl azidoacetate is synthesized by reacting ethyl chloroacetate with sodium azide in aqueous ethanol.

- Cycloaddition : The azide reacts with ethyl 3-oxobutanoate (a β-ketoester) in the presence of potassium carbonate (K₂CO₃) as a base.

- Acidification : The intermediate ester is hydrolyzed under acidic conditions to yield the carboxylic acid.

Key Reaction Parameters :

- Solvent : Aqueous ethanol (95%)

- Temperature : 80°C

- Reaction Time : 16 hours

- Base : K₂CO₃ (3 equivalents relative to azide)

This method achieves yields of 58–65% after purification via silica gel chromatography.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically influences reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or ethanol-water mixtures facilitate the cycloaddition by stabilizing ionic intermediates. Potassium carbonate is preferred due to its mild basicity and solubility in aqueous ethanol.

Temperature and Time

Elevated temperatures (80°C) accelerate the cycloaddition, while prolonged reaction times (16 hours) ensure complete conversion of the azide. Shorter durations (<12 hours) result in unreacted starting material.

Experimental Protocols and Data

Step-by-Step Synthesis Procedure

The following protocol is adapted from:

Azide Synthesis :

- Combine ethyl chloroacetate (1.0 mol) and sodium azide (1.2 mol) in ethanol-water (3:1).

- Reflux at 70°C for 6 hours.

- Isolate ethyl azidoacetate via fractional distillation (yield: 85%).

Cycloaddition :

- Mix ethyl azidoacetate (25 mmol), ethyl 3-oxobutanoate (28 mmol), and K₂CO₃ (75 mmol) in ethanol-water (4:1).

- Heat at 80°C for 16 hours.

- Extract with ethyl acetate and discard the organic phase.

Acid Hydrolysis :

- Acidify the aqueous layer with 1M HCl to pH 2.

- Collect the precipitate by filtration and wash with cold water.

- Dry under vacuum to obtain the crude product (yield: 58%).

Purification :

Scalability and Industrial Applications

Chemical Reactions Analysis

1-(2-Ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and vice versa.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions.

Scientific Research Applications

1-(2-Ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.

Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, facilitating the construction of complex molecular architectures.

Biological Research: The compound is studied for its potential biological activities and interactions with biomolecules, contributing to the understanding of biochemical pathways.

Mechanism of Action

The mechanism of action of 1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The ethoxy and carboxylic acid groups enhance its solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

Key Observations :

- Electron-Withdrawing Groups : The 5-formyl substituent in the 1-(4-ethoxyphenyl) derivative induces ring-chain tautomerism , favoring the open-chain form (80%) in solution, which enhances reactivity for further derivatization .

- Aromatic Substituents: The 2-aminophenyl group in the antibacterial derivative facilitates hydrogen bonding, critical for targeting bacterial membranes .

- Fluorination : The 2,6-difluorobenzyl group increases lipophilicity and metabolic resistance, making it suitable for antimicrobial peptides .

Stability and Reactivity

Biological Activity

1-(2-Ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 91616-28-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The molecular formula of this compound is C₇H₉N₃O₄, with a molecular weight of 199.17 g/mol. It has a melting point range of 190–191 °C and is classified as an irritant .

Antioxidant Activity

1,2,3-Triazole derivatives, including the compound , have been studied for their antioxidant properties. In particular, they have shown significant activity in scavenging free radicals. The antioxidant capacity can be assessed using various bioanalytical methods such as the ABTS assay and DPPH assay. In studies involving related triazole compounds, some exhibited IC50 values indicating effective radical scavenging abilities .

Enzyme Inhibition

Recent investigations have highlighted the inhibitory effects of triazole derivatives on key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) : Compounds similar to this compound have demonstrated noncompetitive inhibition of AChE. This inhibition is crucial for enhancing cholinergic neurotransmission and has implications for treating Alzheimer's disease .

- Butyrylcholinesterase (BChE) : The compound also exhibits competitive inhibition against BChE. The selectivity and potency against these enzymes are essential for developing treatments targeting cognitive decline .

Study on Triazole Derivatives

A comprehensive study evaluated various 1,2,3-triazole derivatives for their biological activities. The findings indicated that compounds with similar structures to this compound displayed notable AChE and BChE inhibitory activities with IC50 values ranging from 0.13 to 6.37 µM depending on the specific derivative tested .

Cytotoxicity Evaluations

Research has also focused on the cytotoxic effects of triazole derivatives against cancer cell lines. For example:

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound A | U251 (human glioma) | 25.0 |

| Compound B | HeLa (cervical cancer) | 15.5 |

| This compound | Jurkat T-cells | Not yet determined |

These studies suggest that the compound may possess selective cytotoxicity against certain cancer cell lines without significant effects on normal cells .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound interacts with the active sites of AChE and BChE through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

- Antioxidant Mechanism : It likely acts by donating electrons to free radicals or chelating metal ions that catalyze oxidative reactions.

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells may occur through mitochondrial pathways leading to DNA fragmentation and loss of membrane integrity.

Q & A

Basic: What are the key synthetic routes for preparing 1-(2-ethoxy-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by hydrolysis of an ester intermediate. For example, methyl 1-(2,6-dibenzhydryl-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate undergoes hydrolysis without isolation to yield the carboxylic acid derivative in good yields (70–80%) . Similar methodologies involving ester hydrolysis under basic conditions (e.g., LiOH·H₂O in THF/H₂O) are applicable, as demonstrated for related triazole carboxylates .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra for diagnostic peaks. For instance, the carboxylic acid proton typically appears as a broad singlet near δ 12–13 ppm, while the ethoxy group shows resonances at δ 1.2–1.4 ppm (triplet) and δ 4.1–4.3 ppm (quartet) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight with <5 ppm error. For analogs, HRMS data (e.g., m/z 345.0913 [M+H]⁺) align with theoretical values .

- Infrared (IR) Spectroscopy : Look for carbonyl stretches (C=O) at ~1685 cm⁻¹ and broad O-H stretches (~2500–3500 cm⁻¹) .

Advanced: How can contradictory spectral data be resolved during structural elucidation?

Discrepancies in NMR or IR data often arise from tautomerism, solvent effects, or impurities. For example:

- Tautomerism : The triazole ring may exhibit keto-enol tautomerism, shifting carbonyl peaks in IR or splitting proton signals in NMR. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to stabilize tautomers .

- Impurity Identification : Compare experimental HRMS with theoretical isotopic patterns to detect by-products (e.g., unhydrolyzed ester intermediates) .

Advanced: What crystallographic strategies are recommended for resolving the 3D structure of this compound?

- SHELX Suite : Use SHELXL for small-molecule refinement due to its robustness in handling high-resolution data and twinning. SHELXD/SHELXE are effective for experimental phasing .

- Data Collection : Optimize crystal mounting (e.g., cryo-cooling in liquid N₂) and collect data at synchrotron sources for high-resolution (<1.0 Å) datasets.

- Twinning Analysis : For twinned crystals, employ the Hooft parameter or Flack x to refine twin laws .

Basic: What are common purification techniques for this triazole derivative?

- Recrystallization : Use solvent pairs like ethanol/water or ethyl acetate/hexane. For analogs, purity ≥95% is achieved after two recrystallizations .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane (10–50%). Monitor fractions via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .

Advanced: How can synthetic yields be optimized for scale-up studies?

- Reaction Solvent : Replace DMF with DMSO to enhance reaction rates in CuAAC, as shown for similar triazoles (yield increase from 50% to 83%) .

- Catalyst Loading : Reduce Cu(I) catalyst from 10 mol% to 2 mol% with TBTA ligand to minimize metal contamination while maintaining efficiency .

- Continuous Flow Reactors : For industrial-scale synthesis, flow reactors improve mixing and heat transfer, reducing side-product formation .

Advanced: What computational tools are suitable for modeling its reactivity and interactions?

- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites on the triazole ring.

- Molecular Docking : For biological studies, dock the compound into target proteins (e.g., PD-1/PD-L1) using AutoDock Vina, leveraging its carboxylic acid group for hydrogen bonding .

Basic: What are the primary applications of this compound in academic research?

- Medicinal Chemistry : Acts as a scaffold for inhibitors targeting protein-protein interactions (e.g., PD-1/PD-L1) or enzymes (e.g., Wnt/β-catenin pathway) .

- Material Science : Functionalizes polymers via click chemistry due to its reactive triazole and carboxylic acid groups .

Advanced: How can researchers address solubility challenges in biological assays?

- Prodrug Design : Convert the carboxylic acid to a methyl ester (e.g., using SOCl₂/MeOH) for improved cell permeability, followed by enzymatic hydrolysis in vivo .

- Co-solvents : Use 10% DMSO in PBS, ensuring final DMSO ≤0.1% to avoid cytotoxicity .

Advanced: What analytical strategies validate its stability under storage conditions?

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient).

- Mass Balance Studies : Compare initial and post-storage HRMS to identify decomposition products (e.g., decarboxylation or ester hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.